Bis(3-methoxyphenyl)amine

概要

説明

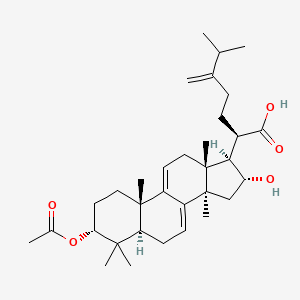

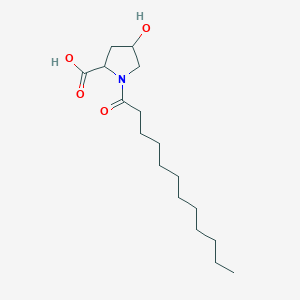

Bis(3-methoxyphenyl)amine is a compound with the molecular formula C14H15NO2 . It is also known by other names such as 3-Methoxy-N-(3-methoxyphenyl)aniline and Benzenamine, 3-methoxy-N-(3-methoxyphenyl)- . The molecular weight of this compound is 229.27 g/mol .

Molecular Structure Analysis

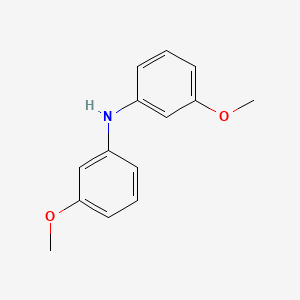

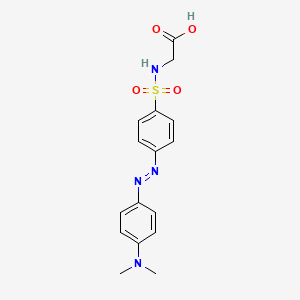

The molecular structure of Bis(3-methoxyphenyl)amine consists of two phenyl rings each substituted with a methoxy group and connected by an amine group . The InChI code for this compound isInChI=1S/C14H15NO2/c1-16-13-7-3-5-11(9-13)15-12-6-4-8-14(10-12)17-2/h3-10,15H,1-2H3 . Physical And Chemical Properties Analysis

Bis(3-methoxyphenyl)amine has several computed properties. It has a molecular weight of 229.27 g/mol, an XLogP3 of 3.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 229.110278721 g/mol . It has a topological polar surface area of 30.5 Ų and a heavy atom count of 17 . The compound is a solid or liquid at room temperature .科学的研究の応用

Catalyst in Aerobic Thiophenol Oxidation

Bis(3-methoxyphenyl)amine can be used as a catalyst in the aerobic oxidation of thiophenols, leading to the synthesis of disulfides . This process eliminates the need for expensive stoichiometric oxidants and minimizes the formation of over-oxidized by-products . The catalyst can be efficiently recovered for reuse without loss of activity, making this a sustainable and cost-effective catalytic approach .

Hole-Transporting Material for Perovskite Solar Cells

Bis(3-methoxyphenyl)amine can be used as a hole-transporting material (HTM) in perovskite solar cells . HTMs extract positive charges from the active light absorber and transmit them to the electrode . This new hole transporter has the potential to replace spiro-OMeTAD .

Modulating the π-Bridged Units in Hole-Transporting Materials

Bis(3-methoxyphenyl)amine can be used to modulate the electron-deficiency of the π-bridged units in hole-transporting materials (HTMs) for improving hole mobility and the performances of perovskite solar cells (PSC) devices .

Organic Synthesis

Bis(3-methoxyphenyl)amine can be used in organic synthesis . Polymer catalysts, which feature catalytically active functional groups integrated into their polymer structure, are widely used in the field of organic synthesis .

Asymmetric Synthesis

Bis(3-methoxyphenyl)amine can be used in asymmetric synthesis . Due to the high stability and non-volatile nature of polymers, the advantages of using recyclable polymer catalysts over traditional small molecule catalysts are their being non-corrosive and eco-friendly, with fewer disposal problems and easy recovery .

Synthesis of Disulfides

Bis(3-methoxyphenyl)amine can be used in the synthesis of disulfides . The oxidative coupling of thiols serves as a fundamental pathway for the production of disulfides, which are vital in both chemical and biological processes .

Safety and Hazards

将来の方向性

作用機序

Mode of Action

It is suggested that it may interact with its targets through hydrogen bonding or other types of chemical interactions . More detailed studies are required to elucidate the exact mechanism.

Biochemical Pathways

The biochemical pathways affected by Bis(3-methoxyphenyl)amine are currently unknown

特性

IUPAC Name |

3-methoxy-N-(3-methoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-16-13-7-3-5-11(9-13)15-12-6-4-8-14(10-12)17-2/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTJWELGLJHXGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578736 | |

| Record name | 3-Methoxy-N-(3-methoxyphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(3-methoxyphenyl)amine | |

CAS RN |

92248-06-1 | |

| Record name | 3-Methoxy-N-(3-methoxyphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Dimethylamino)methylene]-3-(2-naphthyl)-3-oxo-propanenitrile](/img/structure/B1631904.png)